Cyasterone
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Overview
Description
Cyasterone is a naturally occurring phytoecdysteroid, a class of compounds known for their role in the molting and metamorphosis of arthropods. Extracted primarily from plants like Radix cyathulae, this compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicine and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyasterone can be synthesized through various chemical reactions involving its precursor compounds. One common method involves the use of column chromatography or recrystallization techniques to isolate and purify this compound from plant extracts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification processes such as solvent extraction, chromatography, and crystallization. These methods ensure the high purity and yield of this compound required for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Cyasterone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups of this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like paraiodobenzoylisothiocyanate are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various this compound derivatives, such as cyasteronoyl-thiocarbamates and triacetate-cyasterone .
Scientific Research Applications
Cyasterone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of phytoecdysteroids.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, such as reducing inflammation and oxidative stress, and protecting against steroid-induced osteonecrosis of the femoral head
Mechanism of Action
Cyasterone exerts its effects through several molecular targets and pathways. It activates the PI3K/AKT signaling pathway, which plays a crucial role in cell survival and apoptosis. Additionally, this compound upregulates the nuclear factor erythroid2-related factor (Nrf2) pathway, which is involved in reducing oxidative stress and inflammation .
Comparison with Similar Compounds
- 20-Hydroxyecdysone
- Polypodine B
- Ecdysone
Cyasterone’s unique properties and diverse applications make it a compound of significant interest in various scientific fields.
Properties
IUPAC Name |
(3S,4S,5R)-4-[(1R,3S)-1,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O8/c1-14-24(15(2)37-25(14)34)22(33)13-28(5,35)23-7-9-29(36)17-10-19(30)18-11-20(31)21(32)12-26(18,3)16(17)6-8-27(23,29)4/h10,14-16,18,20-24,31-33,35-36H,6-9,11-13H2,1-5H3/t14-,15+,16-,18-,20+,21-,22+,23-,24+,26+,27+,28-,29+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBATNLWMJZUHQ-YCEMLVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1=O)C)C(CC(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](OC1=O)C)[C@@H](C[C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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